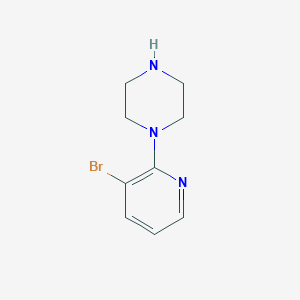

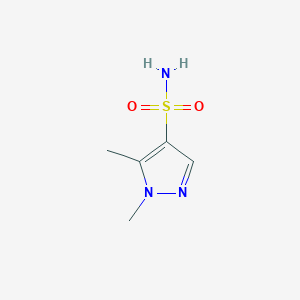

1,5-Dimethyl-1H-pyrazole-4-sulfonamide

Overview

Description

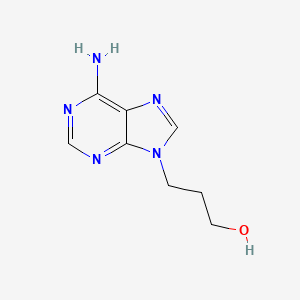

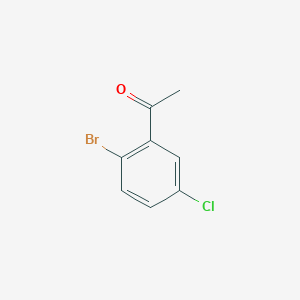

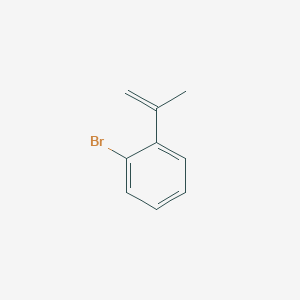

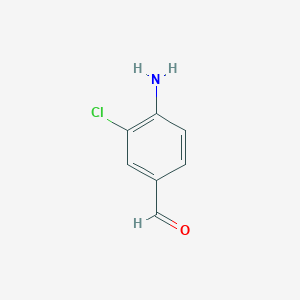

The compound "1,5-Dimethyl-1H-pyrazole-4-sulfonamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential as therapeutic agents, particularly as inhibitors of various enzymes such as carbonic anhydrases and cyclooxygenase-2 (COX-2) . The sulfonamide group attached to the pyrazole ring is a common feature in many biologically active compounds, contributing to their binding and inhibitory properties .

Synthesis Analysis

The synthesis of pyrazole sulfonamide derivatives can involve several strategies. One approach includes the Lewis base-catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, which involves a novel 1,3-sulfonyl shift . Another method involves the synthesis of pyrazole-3,4-dicarboxamides bearing the sulfonamide moiety starting from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, with the structures characterized by various spectroscopic methods . Additionally, selective synthesis techniques have been developed to control the migration of sulfonyl groups to different positions on the pyrazole ring by changing the Lewis acids .

Molecular Structure Analysis

The molecular structures of pyrazole sulfonamide derivatives are characterized using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . The presence of fluorine atoms in the structure can significantly affect the chemical shifts and splitting patterns of protons and carbons, as observed in fluorinated pyrazoline type sulfonamides . The molecular structure is crucial for the biological activity of these compounds, as it determines the interaction with target enzymes.

Chemical Reactions Analysis

Pyrazole sulfonamides can undergo various chemical reactions, including copper-mediated C-H amidation and sulfonamidation, which are facilitated by a removable bidentate directing group . The synthesis of pyrazole derivatives containing an aryl sulfonate moiety involves a one-pot cyclo-condensation reaction . Furthermore, the core structure of pyrazole can be modified through reactions such as Suzuki coupling and selective oxidation to sulfoxides and sulfones, demonstrating the functional group tolerance of the pyrazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole sulfonamide derivatives are influenced by their molecular structure. These compounds exhibit a range of inhibitory effects on enzymes such as human carbonic anhydrase isoenzymes and acetylcholinesterase, with inhibition constants (Ki) often in the nanomolar range, indicating high potency . The antimicrobial and antioxidant activities of these compounds have also been investigated, with some derivatives showing significant effects . The presence of substituents such as fluorine atoms can enhance the biological activity and affect the physical properties of the compounds .

Scientific Research Applications

COX-2 Inhibitors Synthesis : The compound has been utilized in the synthesis of a series of sulfonamide-containing 1,5-diarylpyrazole derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme targeted for the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Carbonic Anhydrase and Acetylcholinesterase Inhibition : It has been used in creating pyrazoline benzensulfonamides with significant inhibitory effects against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, presenting low cytotoxicity towards various cell lines (Ozmen Ozgun et al., 2019).

Antimicrobial and Antioxidant Activities : This compound has shown promising results in antimicrobial and antioxidant activities, as seen in the synthesis of new sulfonamides from Ampyrone with different benzene sulfonyl chlorides (Badgujar et al., 2018).

Antiproliferative Activities : Synthesis of pyrazole-sulfonamide derivatives has demonstrated significant in vitro antiproliferative activities against HeLa and C6 cell lines, suggesting potential in cancer treatment (Mert et al., 2014).

Metal Complex Synthesis for Supramolecular Networks : Pyrazole sulfoxide/sulfone ligands derived from this compound have been used to synthesize metallomacrocyclic Pd(II) complexes, contributing to the formation of supramolecular networks (León et al., 2013).

Carbonic Anhydrase Inhibitors Synthesis : Amide derivatives with pyrazole carboxylic acids of this compound have been synthesized as new carbonic anhydrase inhibitors, showing potent inhibitory effects on human erythrocyte cells (Bülbül et al., 2008).

Future Directions

Pyrazole compounds, including “1,5-Dimethyl-1H-pyrazole-4-sulfonamide”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The development of new synthetic methodologies, catalysis, and structural diversity can expand the application of this class of compounds .

Mechanism of Action

Target of Action

1,5-Dimethyl-1H-pyrazole-4-sulfonamide has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that pyrazole-bearing compounds, like 1,5-dimethyl-1h-pyrazole-4-sulfonamide, can affect various biochemical pathways leading to their diverse pharmacological effects .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that it may have good bioavailability.

Result of Action

The result of the action of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria .

Action Environment

The action, efficacy, and stability of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide can be influenced by various environmental factors. For instance, the compound is a solid at room temperature , suggesting that it may be stable under normal storage conditions.

properties

IUPAC Name |

1,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWGJSMSRNAREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275130 | |

| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1H-pyrazole-4-sulfonamide | |

CAS RN |

88398-55-4 | |

| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.